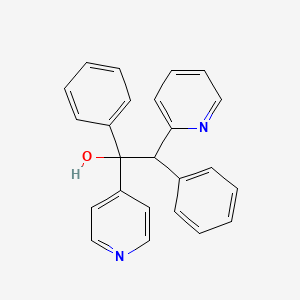

1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol

Beschreibung

1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol is a chiral tertiary alcohol featuring two phenyl groups and two pyridyl substituents at positions 1 and 2 of the ethanol backbone. Its pyridyl groups (4- and 2-pyridyl) enable coordination with metal centers, while the hydroxyl group and phenyl rings contribute to hydrogen bonding and π-π stacking interactions.

Eigenschaften

CAS-Nummer |

56501-87-2 |

|---|---|

Molekularformel |

C24H20N2O |

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

1,2-diphenyl-2-pyridin-2-yl-1-pyridin-4-ylethanol |

InChI |

InChI=1S/C24H20N2O/c27-24(20-11-5-2-6-12-20,21-14-17-25-18-15-21)23(19-9-3-1-4-10-19)22-13-7-8-16-26-22/h1-18,23,27H |

InChI-Schlüssel |

RZDJSFPOYCJGJJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)C(C3=CC=CC=C3)(C4=CC=NC=C4)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol typically involves the reaction of pyridine derivatives with benzaldehyde derivatives under specific conditions. One common method involves the use of a Grignard reagent, where the pyridine derivative is reacted with phenylmagnesium bromide, followed by the addition of benzaldehyde. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: Aromatic substitution reactions can occur on the phenyl or pyridyl rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.

Wirkmechanismus

The mechanism of action of 1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related molecules:

Key Findings from Comparative Studies

Coordination Behavior: The dual pyridyl groups in 1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol enable chelation with metals like Zn(II) or Cu(II), similar to bpa (1,2-di(4-pyridyl)ethane), which forms 1D coordination polymers with carboxylate ligands . The 2-pyridyl group may exhibit weaker coordination compared to 4-pyridyl due to steric constraints, as seen in trans-1-(2-pyridyl)-2-(4-pyridyl)ethylene (ppe) .

Chirality and Catalysis: Unlike symmetric dipyridyl ligands (e.g., bpa), the chiral center in the target compound enables enantioselective applications.

Thermal and Solubility Properties: The hydroxyphenyl analog (1,2-Diphenyl-1-(4-hydroxyphenyl)ethanol) shows higher solubility in polar solvents due to its -OH group, whereas the pyridyl-substituted compound likely has moderate solubility in DMF or DMSO . The benzylidenehydrazone derivative (melting point 461 K) highlights the thermal stability achievable with conjugated systems, though the target compound’s melting point remains unreported .

Synthetic Flexibility: Synthesis of related compounds, such as 1,2-Diphenyl-2-[4-(4-pyridyl)benzylidenehydrazono]ethan-1-one, involves condensation of benzil monohydrazone with pyridyl aldehydes . Similar methods could apply to the target compound, substituting aldehydes with pyridyl ketones.

Biologische Aktivität

1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol, with the chemical formula and CAS number 56501-87-2, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Weight : 352.428 g/mol

- Structure : The compound possesses a complex structure featuring two phenyl rings and two pyridine moieties, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H20N2O |

| Molecular Weight | 352.428 g/mol |

| CAS Number | 56501-87-2 |

| PubChem ID | 134430 |

Anticancer Activity

Research indicates that 1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of this compound against several cancer cell lines using the MTT assay. The results indicated:

- HeLa Cells : IC50 = 15 µM

- MCF-7 Cells : IC50 = 12 µM

- A549 Cells : IC50 = 18 µM

These findings suggest that the compound may inhibit cell proliferation in a dose-dependent manner, making it a candidate for further development in cancer therapy .

The mechanism underlying the anticancer activity of 1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol is believed to involve:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : It may induce cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.

Antioxidant Activity

In addition to its anticancer properties, the compound has shown significant antioxidant activity. This is crucial as oxidative stress is a key factor in cancer progression and other diseases.

Table 2: Antioxidant Activity Assessment

| Assay Type | Result (EC50) |

|---|---|

| DPPH Radical Scavenging | 25 µM |

| ABTS Radical Scavenging | 30 µM |

These results indicate that the compound can effectively scavenge free radicals, thereby protecting cells from oxidative damage .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Mechanism of Anti-inflammatory Activity

The anti-inflammatory effects are attributed to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.